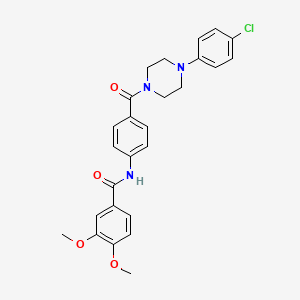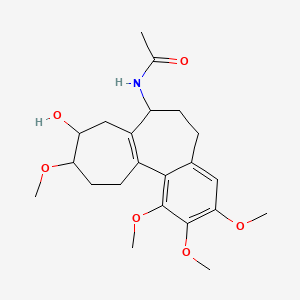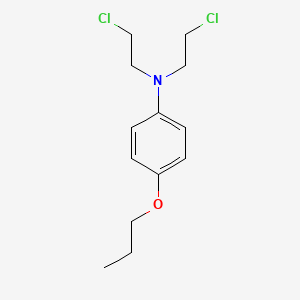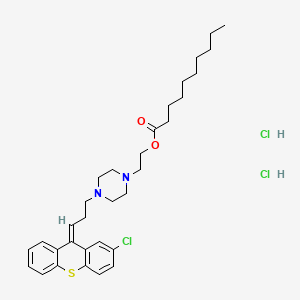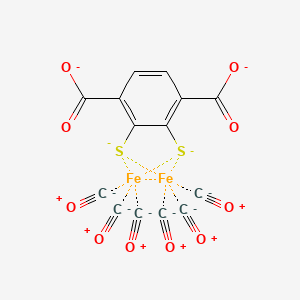
Carbon monoxide;2,3-disulfidoterephthalate;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;2,3-disulfidoterephthalate;iron is a complex compound that combines carbon monoxide, 2,3-disulfidoterephthalate, and iron
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of carbon monoxide;2,3-disulfidoterephthalate;iron involves several synthetic routesThe reaction typically occurs at elevated temperatures and pressures to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors where iron and 2,3-disulfidoterephthalate are combined with carbon monoxide. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;2,3-disulfidoterephthalate;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron and sulfur-containing products.
Reduction: It can be reduced to form lower oxidation states of iron and sulfur compounds.
Substitution: The compound can undergo substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or carbon monoxide, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various iron-sulfur complexes, carbon dioxide, and substituted terephthalate compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, carbon monoxide;2,3-disulfidoterephthalate;iron is used as a catalyst in various reactions, including carbonylation and hydrogenation processes. Its unique properties make it an effective catalyst for these reactions .
Biology
In biological research, this compound is studied for its potential role in cellular processes and its interaction with biological molecules. It is also investigated for its potential use in drug delivery systems .
Medicine
In medicine, this compound is explored for its therapeutic potential, particularly in the treatment of diseases related to oxidative stress and inflammation. Its ability to release carbon monoxide in a controlled manner makes it a promising candidate for therapeutic applications .
Industry
In industrial applications, this compound is used in the production of advanced materials, including nanomaterials and polymers. Its unique chemical properties make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of carbon monoxide;2,3-disulfidoterephthalate;iron involves the release of carbon monoxide, which interacts with various molecular targets and pathways. Carbon monoxide can bind to heme-containing proteins, affecting their function and leading to various biological effects. Additionally, the iron and sulfur components of the compound can participate in redox reactions, contributing to its overall mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other iron-sulfur complexes and carbon monoxide-releasing molecules (CO-RMs). These compounds share some chemical properties but differ in their specific structures and reactivity .
Uniqueness
What sets carbon monoxide;2,3-disulfidoterephthalate;iron apart is its unique combination of carbon monoxide, iron, and 2,3-disulfidoterephthalate, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in other similar compounds .
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for various reactions make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H2Fe2O10S2-4 |
|---|---|
Peso molecular |
506.0 g/mol |
Nombre IUPAC |
carbon monoxide;2,3-disulfidoterephthalate;iron |
InChI |
InChI=1S/C8H6O4S2.6CO.2Fe/c9-7(10)3-1-2-4(8(11)12)6(14)5(3)13;6*1-2;;/h1-2,13-14H,(H,9,10)(H,11,12);;;;;;;;/p-4 |
Clave InChI |
KFFNHZKIVBDDDO-UHFFFAOYSA-J |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=C(C(=C1C(=O)[O-])[S-])[S-])C(=O)[O-].[Fe].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


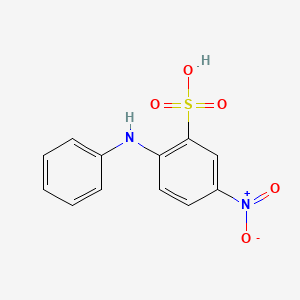
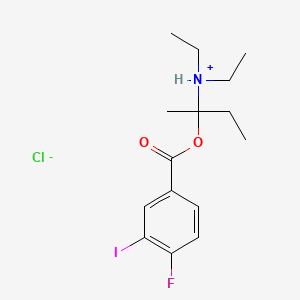

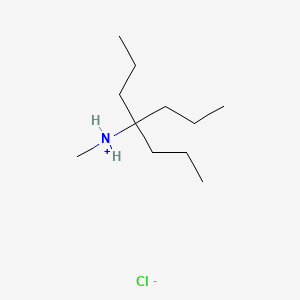
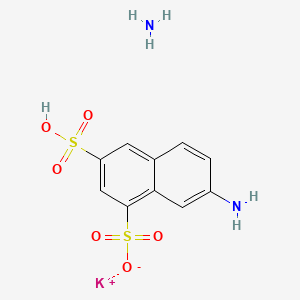
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
![Benzyl-[(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-YL)methyl]azaniumchloride](/img/structure/B13787333.png)
